molecular formula C13H12O B14355082 4,8-Dimethylazulene-6-carbaldehyde CAS No. 91813-89-7

4,8-Dimethylazulene-6-carbaldehyde

Cat. No.: B14355082
CAS No.: 91813-89-7
M. Wt: 184.23 g/mol
InChI Key: MNBVKOJLLNGVOF-UHFFFAOYSA-N
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Description

4,8-Dimethylazulene-6-carbaldehyde is an organic compound belonging to the azulene family, characterized by its distinctive blue color. Azulenes are aromatic hydrocarbons that are isomers of naphthalene, but unlike naphthalene, they exhibit a deep blue hue due to their unique electronic structure . The compound this compound is particularly notable for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethylazulene-6-carbaldehyde typically involves the functionalization of azulene derivatives. One common method includes the formylation of 4,8-dimethylazulene using Vilsmeier-Haack reaction conditions, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 6-position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. This may include continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions: 4,8-Dimethylazulene-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Electrophiles such as halogens (Br2, Cl2) and nitrating agents (HNO3).

Major Products:

    Oxidation: 4,8-Dimethylazulene-6-carboxylic acid.

    Reduction: 4,8-Dimethylazulene-6-methanol.

    Substitution: Various substituted azulene derivatives depending on the electrophile used.

Scientific Research Applications

4,8-Dimethylazulene-6-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,8-Dimethylazulene-6-carbaldehyde is largely dependent on its chemical structure. The azulene ring system provides a unique electronic environment that can interact with various molecular targets. For instance, the aldehyde group can form Schiff bases with amines, which can then participate in further chemical transformations . The aromatic nature of the azulene ring also allows for π-π interactions with other aromatic systems, influencing its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Properties

CAS No.

91813-89-7

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

4,8-dimethylazulene-6-carbaldehyde

InChI

InChI=1S/C13H12O/c1-9-6-11(8-14)7-10(2)13-5-3-4-12(9)13/h3-8H,1-2H3

InChI Key

MNBVKOJLLNGVOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C2C1=CC=C2)C)C=O

Origin of Product

United States

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